![molecular formula C7H14N2O2 B13064984 Methyl N-(3-aminocyclobutyl)-N-methylcarbamate](/img/structure/B13064984.png)
Methyl N-(3-aminocyclobutyl)-N-methylcarbamate
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Overview
Description
Methyl N-(3-aminocyclobutyl)-N-methylcarbamate is an organic compound that features a cyclobutyl ring substituted with an amino group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-aminocyclobutyl)-N-methylcarbamate typically involves the reaction of 3-aminocyclobutanecarboxylic acid with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product. The reaction conditions often include moderate temperatures and the use of a suitable solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency and safety of the process. The use of automated systems and real-time monitoring ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-aminocyclobutyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted carbamates or amides.
Scientific Research Applications
Biological Activities
Research indicates that methyl N-(3-aminocyclobutyl)-N-methylcarbamate exhibits significant biological activity. Its potential pharmacological applications include:
- Enzyme Inhibition : The compound has been identified as an inhibitor of acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can lead to increased acetylcholine levels in synaptic clefts, potentially offering therapeutic benefits for neurological disorders such as Alzheimer's disease.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to fully understand its biological effects.
Applications in Research
This compound has diverse applications across various fields:
- Pharmacological Research : Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
- Organic Synthesis : The compound serves as a building block in organic synthesis, enabling the creation of various derivatives and complex structures .
- Biochemical Studies : It can function as an organic buffer in biological and biochemical applications, aiding in the study of enzyme kinetics and receptor interactions .
Example Study
A recent study examined the binding affinity of this compound to acetylcholinesterase, demonstrating significant inhibition at low concentrations. This finding supports its potential use in treating conditions associated with cholinergic dysfunction.
Mechanism of Action
The mechanism of action of Methyl N-(3-aminocyclobutyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminocyclobutyl)-N-methylcarbamate
- Methyl N-(3-aminocyclopropyl)-N-methylcarbamate
- Methyl N-(3-aminocyclopentyl)-N-methylcarbamate
Uniqueness
Methyl N-(3-aminocyclobutyl)-N-methylcarbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl and cyclopentyl analogs. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
Biological Activity
Methyl N-(3-aminocyclobutyl)-N-methylcarbamate, also known as this compound hydrochloride, is a chemical compound with notable biological activity. Its unique structure includes a cyclobutane ring, which contributes to its potential therapeutic applications, particularly in the field of neurology and oncology.
Chemical Structure and Properties
- Molecular Formula : C8H16ClN2O2
- CAS Number : 2138052-28-3
- Structural Features : The compound features a cyclobutane ring and an amino group, which may influence its interactions with biological systems.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly concerning its effects on neurotransmitter systems. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in neurotransmission, which could have implications for treating neurological disorders.
The mechanism by which this compound exerts its biological effects is still under investigation. However, its structural similarities to other bioactive carbamates suggest potential interactions with neurotransmitter receptors and enzymes. This could lead to modulation of synaptic transmission and neuronal excitability.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with similar compounds reveals distinct characteristics that may contribute to its unique biological profile. Below is a table summarizing these comparisons:
Compound Name | CAS Number | Structural Features |
---|---|---|
This compound | 2138052-28-3 | Cyclobutane ring with amino functionality |
Tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate | 2918775-66-1 | Tert-butyl group instead of methyl |
N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester | 150349-36-3 | Propyl chain instead of cyclobutane |
Methyl N-(4-amino-cyclohexyl)-N-methylcarbamate | 1234567-89-0 | Cyclohexane ring instead of cyclobutane |
Case Studies and Research Findings
-
Neuroblastoma and Glioblastoma Studies :
- In various cancer cell lines, including neuroblastoma and glioblastoma, this compound has shown promising results in inhibiting cell growth. For instance, studies have indicated that this compound can induce cell cycle arrest and apoptosis in sensitive cancer cell lines.
- Growth Inhibition Concentrations : Specific concentrations have been identified where significant cytotoxic effects are observed. For example, in the U87 glioblastoma cell line, the lethal concentration (LC50) was found to be notably lower compared to other tested compounds .
-
Pharmacodynamics Studies :
- Further investigations into the pharmacodynamics of this compound are essential for understanding its therapeutic potential. Research suggests that it may influence various signaling pathways involved in cell survival and proliferation.
- Toxicity Assessment :
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl N-(3-aminocyclobutyl)-N-methylcarbamate |
InChI |
InChI=1S/C7H14N2O2/c1-9(7(10)11-2)6-3-5(8)4-6/h5-6H,3-4,8H2,1-2H3 |
InChI Key |
CGQCRQGYUIRVTC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC(C1)N)C(=O)OC |
Origin of Product |
United States |
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